Facinicline
Overview
Description
Facinicline, also known as MEM-63908 or R-4996, is a selective nicotinic alpha-7 receptor partial agonist. It also exhibits properties as a serotonin 3 receptor antagonist. This compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, cognitive symptoms of schizophrenia, and other neurologic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Facinicline can be synthesized through a multi-step process involving the formation of the indazole scaffold. The synthesis typically involves the following steps:
- Formation of the indazole core through cyclization reactions.
- Functionalization of the indazole core with appropriate substituents.
- Introduction of the azabicyclo octane moiety.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Facinicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indazole core.
Substitution: this compound can undergo substitution reactions to introduce different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further modified for specific applications .
Scientific Research Applications
Facinicline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other bioactive compounds.
Biology: Studied for its effects on nicotinic acetylcholine receptors and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease, cognitive impairment, and schizophrenia.
Industry: Utilized in the development of novel pharmaceuticals targeting neurological disorders
Mechanism of Action
Facinicline exerts its effects through dual mechanisms:
Nicotinic Alpha-7 Receptor Partial Agonist: this compound binds to and activates the nicotinic alpha-7 receptor, leading to enhanced dopamine efflux and improved cognitive function.
Serotonin 3 Receptor Antagonist: this compound antagonizes the serotonin 3 receptor, which modulates acetylcholine release and contributes to its cognitive-enhancing effects
Comparison with Similar Compounds
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Uniqueness of Facinicline: this compound’s dual mechanism of action, targeting both nicotinic alpha-7 receptors and serotonin 3 receptors, distinguishes it from other similar compounds. This dual action contributes to its potential therapeutic benefits in cognitive disorders .
Properties
CAS No. |
677306-35-3 |
---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1 |
InChI Key |
TXCYUSKWBHUVEP-CYBMUJFWSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Appearance |
Solid powder |
Key on ui other cas no. |
677306-35-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Facinicline; RG-3487; RG 3487; RG3487; R-3487; R 3487; R3487; RO-5313534; RO 5313534; RO5313534; MEM3454; MEM 3454; MEM-3454; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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